molecular formula C10H9NO3 B1297487 3-(4-methoxyphenyl)isoxazol-5(4H)-one CAS No. 31709-47-4

3-(4-methoxyphenyl)isoxazol-5(4H)-one

Cat. No. B1297487
CAS RN: 31709-47-4
M. Wt: 191.18 g/mol
InChI Key: QTBSYAAYOGYCLP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)isoxazol-5(4H)-one is a compound that contains the isoxazole ring . Isoxazole derivatives have been reported to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .


Molecular Structure Analysis

The molecular structure of 3-(4-methoxyphenyl)isoxazol-5(4H)-one is characterized by the presence of an isoxazole ring . The isoxazole and methoxybenzylidene rings are almost coplanar, with a dihedral angle between them . The phenyl substituent is significantly twisted out of the plane of the oxazole ring .


Chemical Reactions Analysis

Isoxazole derivatives, including 3-(4-methoxyphenyl)isoxazol-5(4H)-one, have been found to exhibit significant inhibitory activity toward lipooxygenase (LOX) and COX-2 . They could also serve as leukotriene synthesis inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-methoxyphenyl)isoxazol-5(4H)-one include a molecular weight of 190.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 and a topological polar surface area of 61.3 Ų .

Scientific Research Applications

Crystallographic and Theoretical Studies

Compounds like 3-(4-methoxyphenyl)isoxazol-5(4H)-one have been studied for their crystal structures and theoretical aspects. For instance, similar compounds, such as 3-phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one, were characterized using IR spectroscopy and single-crystal X-ray diffraction. These studies help in understanding the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps of such compounds, contributing significantly to the field of material science and molecular chemistry (Brancatelli et al., 2011).

Photochemical Synthesis and Larvicidal Activity

Research has been conducted on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a class of compounds related to 3-(4-methoxyphenyl)isoxazol-5(4H)-one. These studies explore their synthesis under light-induced conditions and their potential larvicidal activity, highlighting their relevance in pharmaceutical and agrochemical applications (Sampaio et al., 2023).

Catalytic Synthesis and Biological Properties

Isoxazole-5(4H)-ones, including derivatives of 3-(4-methoxyphenyl)isoxazol-5(4H)-one, have been synthesized using eco-friendly methods, such as catalytic reactions. These compounds exhibit significant biological properties, including antibacterial, anti-inflammatory, antifungal, and insecticidal activities, making them valuable in pharmaceutical research (Mosallanezhad & Kiyani, 2018).

Molecular Docking and Hirshfeld Surface Analysis

The compound 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, which is structurally related to 3-(4-methoxyphenyl)isoxazol-5(4H)-one, has been characterized by spectral studies and molecular docking. Such studies are pivotal in understanding the interactions and potential applications of these compounds in antibacterial, antifungal, and anticancer domains (Sreenatha et al., 2017).

Multicomponent Transformation and Biomedical Applications

Studies on the electrochemically induced transformation of related compounds, such as 3-(4-bromophenyl)isoxazol-5(4H)-one, have shown their potential in biomedical applications, particularly in the regulation of inflammatory diseases. This research contributes to the development of new drugs and treatment methods (Ryzhkova et al., 2020).

Eco-Friendly Synthesis and Catalysis

The use of natural acidic mediums, such as Averrhoa bilimbi extract, has been explored for the synthesis of isoxazol-5(4H)-ones. This green chemistry approach highlights the environmental friendliness and cost-effectiveness of synthesizing such compounds, contributing to sustainable chemistry practices (Patil et al., 2021).

properties

IUPAC Name

3-(4-methoxyphenyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSYAAYOGYCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332603
Record name 3-(4-methoxyphenyl)isoxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)isoxazol-5(4H)-one

CAS RN

31709-47-4
Record name 3-(4-methoxyphenyl)isoxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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